molecular formula C7H5NS2 B15205218 3H-Pyrrolizine-3,5(2H)-dithione CAS No. 860362-65-8

3H-Pyrrolizine-3,5(2H)-dithione

Cat. No.: B15205218
CAS No.: 860362-65-8
M. Wt: 167.3 g/mol
InChI Key: DJCUMQBBQJEGLV-UHFFFAOYSA-N
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Description

3H-Pyrrolizine-3,5(2H)-dithione is a heterocyclic compound that contains a pyrrolizine ring system with two sulfur atoms at positions 3 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrrolizine-3,5(2H)-dithione typically involves multi-step reactions. One common method includes the reaction of ammonia gas with a precursor compound, followed by treatment with acetic anhydride. Another method involves the use of Raney nickel as a catalyst in the presence of ethanol at elevated temperatures and pressures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrrolizine-3,5(2H)-dithione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithione group to dithiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dithiol derivatives.

    Substitution: Various substituted pyrrolizine derivatives.

Scientific Research Applications

3H-Pyrrolizine-3,5(2H)-dithione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Pyrrolizine-3,5(2H)-dithione involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The dithione group can also undergo redox reactions, which may contribute to its biological activity. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-3H-pyrrolizine-3,5(2H)-dione: Similar in structure but contains oxygen atoms instead of sulfur.

    Pyrrolizidine alkaloids: Naturally occurring compounds with a similar pyrrolizine ring system but different functional groups.

Uniqueness

3H-Pyrrolizine-3,5(2H)-dithione is unique due to the presence of two sulfur atoms in its ring system, which imparts distinct chemical properties and reactivity compared to similar compounds with oxygen or nitrogen atoms.

Properties

CAS No.

860362-65-8

Molecular Formula

C7H5NS2

Molecular Weight

167.3 g/mol

IUPAC Name

2H-pyrrolizine-3,5-dithione

InChI

InChI=1S/C7H5NS2/c9-6-3-1-5-2-4-7(10)8(5)6/h1-3H,4H2

InChI Key

DJCUMQBBQJEGLV-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C=CC(=S)N2C1=S

Origin of Product

United States

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